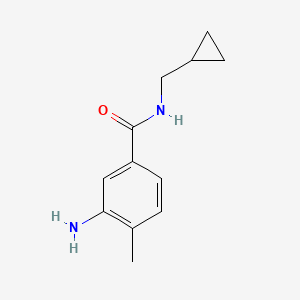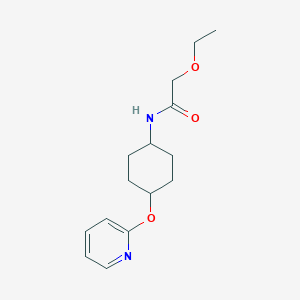![molecular formula C21H17BrN4O5 B2503310 N-[4-(acetylamino)phenyl]-2-[6-(3,4-dimethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide CAS No. 1251613-47-4](/img/structure/B2503310.png)
N-[4-(acetylamino)phenyl]-2-[6-(3,4-dimethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of acetamide derivatives typically involves multiple steps, including acetylation and condensation reactions. For instance, the synthesis of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives involves the reaction of aminophenyl with thiazolyl groups, followed by acetylation to introduce the acetamide functionality . Similarly, the synthesis of benzothiazole derivatives starts with the reaction of 4-aminobenzoic acid and 2-aminothiophenol, followed by acetylation and further condensation with heterocyclic derivatives . These methods highlight the versatility of acetamide synthesis, which could be applicable to the compound .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the presence of dihedral angles between the acetamide group and the attached rings, as well as hydrogen bonding that can influence the compound's stability and reactivity. For example, in the structure of 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide, the acetamide group forms specific dihedral angles with phenyl and thiazole rings, and the molecules are linked by N-H...N hydrogen bonds . These structural features are crucial for understanding the molecular interactions and properties of the compound of interest.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions, including interactions with radicals and other reactive species. The antitumor and antioxidant activities of these compounds are often related to their ability to engage in chemical reactions that can inhibit the proliferation of cancer cells or scavenge free radicals . The reactivity of the compound may similarly be influenced by its acetamide and heterocyclic components.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, stability, and pharmacokinetic profile, are essential for their potential therapeutic applications. The lead compound 6b from the acetamide family demonstrates good pharmacokinetic properties and significant tumor growth reduction in vivo . The synthesis improvements for related compounds, such as N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, also indicate the importance of optimizing these properties for scale-up production and clinical use .
科学的研究の応用
Cytotoxic Activity and Cancer Research
- Novel compounds bearing imidazo[2,1-b]thiazole scaffolds, similar to the requested chemical, have been synthesized and shown to exhibit cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231, indicating potential as cancer therapeutics (Ding et al., 2012).
- Benzothiazole derivatives, closely related to the chemical , have been synthesized and tested for antitumor activity against various human tumor cell lines, suggesting a role in developing anticancer drugs (Yurttaş et al., 2015).
Antimicrobial Activity
- Certain imidazo[2,1-b]thiazole derivatives have demonstrated effective antimicrobial activity, highlighting their potential in addressing bacterial and fungal infections (Güzeldemirci et al., 2013).
Chemical and Spectral Analysis
- The synthesis and characterization of various imidazo[2,1-b]thiazole derivatives, including studies on their chemical structures and spectral properties, provide valuable insights for pharmaceutical applications (Sethusankar et al., 2002).
Exploration of Biological Properties
- Research on novel imidazo[1,2-a]pyridin-6-yl acetamide derivatives, closely related to the chemical of interest, has shown that they exhibit significant antitumor activity against specific cancer cell lines, thereby contributing to the exploration of new cancer therapies (Chena et al., 2022).
Biotransformation and Pharmaceutical Applications
- Alkane-oxidizing bacteria have been used to oxidize similar compounds to imidazol-2-yl amino acids, which are applicable for pharmaceutical purposes, indicating a biotechnological approach to drug synthesis (Mikolasch et al., 2003).
特性
IUPAC Name |
1-(3-bromophenyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4O5/c1-28-16-9-12(10-17(29-2)19(16)30-3)20-23-21(31-25-20)18-15(27)7-8-26(24-18)14-6-4-5-13(22)11-14/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMKLDQMCCGGOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-2-[6-(3,4-dimethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

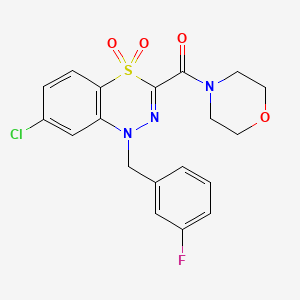
![(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-en-1-one](/img/structure/B2503229.png)
![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(2-hydroxybenzylidene)propanehydrazide](/img/structure/B2503231.png)
![2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2503232.png)
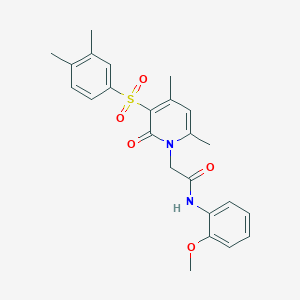

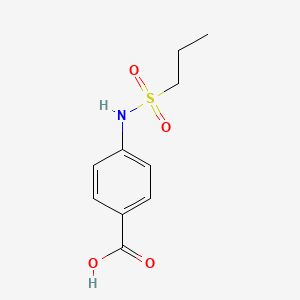

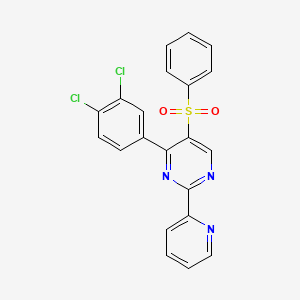


![7-{[1-(3,4-dimethoxyphenyl)ethyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2503247.png)
